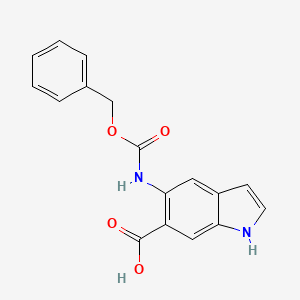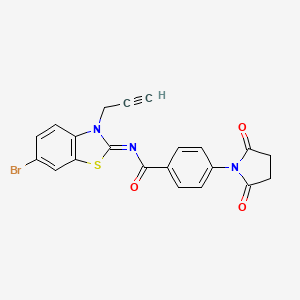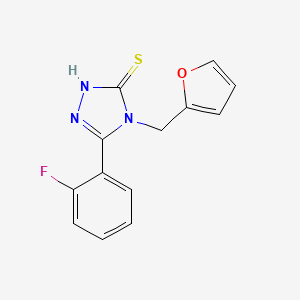![molecular formula C17H11N3O3S B2422706 N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide CAS No. 681174-30-1](/img/structure/B2422706.png)
N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Properties
- Research has shown that compounds derived from N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Additionally, certain derivatives have demonstrated significant antitumor effects, indicating their potential as innovative anti-cancer agents (Palkar et al., 2017); (Ostapiuk et al., 2017).
Cytotoxic Evaluation as Potential EGFR Inhibitors
- Novel series of benzo[d]thiazole-2-carboxamide derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines. Some compounds showed moderate to excellent potency and weak cytotoxic effects against certain cell lines, suggesting their role as potential epidermal growth factor receptor (EGFR) inhibitors (Zhang et al., 2017).
Chemical Synthesis and Antimicrobial Activity
- A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for antimicrobial activities. Certain compounds showed significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and fungi (Nam et al., 2010).
Antibacterial, Antifungal, and Anticancer Evaluation
- N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, a derivative, has been evaluated for antibacterial, antifungal, and anticancer activities, indicating its broad-spectrum potential in microbial and cancer cell inhibition (Senthilkumar et al., 2021).
Use in Synthesis of Chemosensors
- Coumarin benzothiazole derivatives have been synthesized and studied for their potential as chemosensors for cyanide anions, showcasing the compound's utility in analytical chemistry (Wang et al., 2015).
Antimicrobial Resistance Studies
- Derivatives of N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide have been synthesized and evaluated for their antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential role in addressing antimicrobial resistance (Anuse et al., 2019).
Direcciones Futuras
The future directions for research on “N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide” could include further exploration of its synthesis, physical and chemical properties, mechanism of action, and potential biological activities. Given the diverse biological activities of benzothiazole derivatives, this compound may also have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c18-16(21)15-14(10-3-1-2-4-12(10)23-15)20-17(22)9-5-6-11-13(7-9)24-8-19-11/h1-8H,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNLXVDWTGQZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)





![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide](/img/structure/B2422635.png)


![Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422642.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2422643.png)
![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)
![6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2422646.png)